molecular formula C10H14N2O4S B2740561 4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid CAS No. 876191-57-0

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid

Cat. No.: B2740561
CAS No.: 876191-57-0
M. Wt: 258.29
InChI Key: VFOBPYOMFJEYMC-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 5-position. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(7(8(13)14)17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBPYOMFJEYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14N2O4S
  • Molecular Weight : 258.3 g/mol
  • CAS Number : 876191-57-0

The compound features an isothiazole ring, which is known for its biological activity, making it a valuable candidate for drug development.

Medicinal Chemistry

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid has been explored for its potential therapeutic effects:

  • Neuroprotective Agents : Research indicates that compounds with similar structures can exhibit neuroprotective properties against amyloid beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. The ability to inhibit amyloidogenesis suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : The isothiazole moiety is often associated with antimicrobial properties. Compounds derived from isothiazoles have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Organic Synthesis

The tert-butoxycarbonyl group serves as a protective group for amines during chemical reactions, allowing selective transformations without affecting other functional groups. This characteristic makes this compound useful in:

  • Synthesis of Heterocycles : It can be utilized as a precursor in the synthesis of more complex heterocyclic compounds, which are prevalent in pharmaceuticals.
  • Building Block for Peptides : The compound can be incorporated into peptide synthesis, where the Boc group can be removed under acidic conditions to yield free amines for further reactions.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study evaluating the neuroprotective effects of similar compounds, it was found that derivatives of isothiazoles could reduce oxidative stress markers and improve cell viability in astrocyte cultures exposed to amyloid beta peptides. This suggests that this compound may exhibit similar protective effects due to its structural attributes .

Case Study 2: Antimicrobial Properties

Research on isothiazole derivatives has demonstrated significant antibacterial activity against various strains of bacteria. The structure of this compound positions it as a candidate for further exploration in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid (CAS: 135401-79-5)
  • Core Structure : Isoxazole ring (oxygen atom at position 2) vs. isothiazole (sulfur atom at position 2).
  • Substituents :
    • Methyl group at 5-position (isoxazole) vs. 3-position (isothiazole).
    • Carboxylic acid at 3-position (isoxazole) vs. 5-position (isothiazole).
  • Molecular Formula: C₁₀H₁₃NO₅ (Compound A) vs. C₁₀H₁₃N₂O₄S (Target compound).
  • Molecular Weight : 227.21 g/mol (Compound A) vs. 257.29 g/mol (Target compound) .
Compound B : 3-Methylisothiazole-5-carboxylic Acid
  • Core Structure: Lacks the Boc-protected amino group at the 4-position.
  • Reactivity: The absence of the Boc group increases susceptibility to nucleophilic attack at the amino site, limiting its utility in multi-step syntheses.

Physicochemical Properties

Property Target Compound Compound A Compound B
Solubility Moderate in polar solvents High in DMSO, moderate in water Low in non-polar solvents
Melting Point ~180–185°C (decomposes) ~160–165°C ~200–205°C
Stability Stable under acidic conditions Prone to hydrolysis in base Oxidizes readily in air

Reactivity and Functionalization

  • Target Compound: The Boc group suppresses unwanted side reactions at the amino site, enabling selective coupling of the carboxylic acid with amines or alcohols.
  • Compound A : The isoxazole ring exhibits lower aromatic stability than isothiazole, leading to ring-opening reactions under strong reducing conditions.
  • Compound B: The unprotected amino group participates in unwanted dimerization or oxidation, limiting its synthetic versatility.

Research Findings and Challenges

  • Crystallographic Studies : SHELX software (e.g., SHELXL, SHELXS) has been widely used to resolve the crystal structures of such heterocycles, though challenges persist in handling twinned data for sulfur-containing compounds like the target molecule .
  • Enantiomer Analysis : The Flack parameter (η) and related methods have been applied to study chirality in similar compounds, but near-centrosymmetric structures (common in isothiazoles) can yield misleading results .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid (commonly referred to as Boc-amino isothiazole) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14N2O4S
  • Molecular Weight : 258.3 g/mol
  • CAS Number : 876191-57-0

The compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-methylisothiazole ring, which is significant for its reactivity and potential applications in drug development.

The biological activity of Boc-amino isothiazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the free amine to participate in further chemical reactions. This property is particularly useful in the synthesis of biologically active compounds.

Antimicrobial Properties

Recent studies have indicated that derivatives of isothiazole compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. For instance, isothiazoles have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has shown that isothiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to Boc-amino isothiazole effectively induced apoptosis in human cancer cell lines by activating intrinsic apoptotic pathways. Notably, the compound's ability to cross the blood-brain barrier may enhance its therapeutic potential in treating brain tumors.

Case Study: In Vivo Studies

A notable case study involved the administration of Boc-amino isothiazole in rodent models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent. The biodistribution studies showed preferential accumulation in tumor tissues, suggesting targeted delivery and efficacy.

Time Post Injection (min)Tumor Uptake (% ID/g)Brain Uptake (% ID/g)Tumor-Brain Ratio
4.51.66 ± 0.350.39 ± 0.032.6
12.51.66 ± 0.350.43 ± 0.042.8
52.51.66 ± 0.350.46 ± 0.052.4

Toxicity and Safety Profile

While exploring the biological activities of Boc-amino isothiazole, it is crucial to evaluate its toxicity profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells, making it a promising candidate for further development.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Boc group: Tert-butyl protons at δ ~1.3 ppm (singlet) and carbonyl carbon at δ ~155 ppm .
    • Isothiazole ring: Aromatic protons between δ 7.0–8.5 ppm, with splitting patterns indicating substitution .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₀H₁₅N₂O₄S). High-resolution MS (HRMS) confirms exact mass (±5 ppm) .

What strategies optimize Boc-protection efficiency during synthesis?

Q. Advanced

  • Reagent stoichiometry : Use Boc₂O in 1.2–1.5 equivalents to avoid underprotection or side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility and reaction homogeneity .
  • Temperature control : Maintain 0–5°C during Boc addition to minimize premature deprotection .
  • Workup : Extract unreacted Boc reagents with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

How can researchers resolve contradictions between HPLC purity and mass spectrometry data?

Q. Advanced

  • HPLC-DAD-MS coupling : Combine retention time (HPLC) with mass verification to distinguish co-eluting impurities .
  • Ion suppression analysis : Check for matrix effects in MS by spiking with internal standards (e.g., deuterated analogs) .
  • Orthogonal methods : Use ¹H NMR integration to quantify residual solvents or non-UV-active impurities .

What experimental designs assess the compound’s bioactivity in enzyme inhibition studies?

Q. Advanced

  • Target selection : Prioritize enzymes with known sensitivity to isothiazole derivatives (e.g., kinases, proteases) .
  • Assay conditions :
    • IC₅₀ determination : Use fluorescence-based assays (e.g., FRET) with varying compound concentrations (0.1–100 μM) .
    • Selectivity screening : Test against a panel of structurally related enzymes to identify off-target effects .
  • SAR analysis : Modify the Boc group or methyl substituent to correlate structural changes with activity .

What crystallization methods are suitable for X-ray structure determination?

Q. Advanced

  • Solvent screening : Test mixed-solvent systems (e.g., MeOH/H₂O or DCM/hexane) to obtain single crystals .
  • Temperature gradient : Slow cooling (0.1°C/min) from saturated solution enhances crystal quality .
  • Data collection : Use synchrotron radiation (e.g., λ = 0.7–1.0 Å) for high-resolution diffraction data. Refinement with SHELXL resolves disorder in the Boc group .

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